N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide
描述
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EMA401, is a small molecule drug that has gained significant attention in the field of pain management. Developed by Spinifex Pharmaceuticals, EMA401 is a highly selective angiotensin II type 2 (AT2) receptor antagonist that has shown promising results in preclinical and clinical trials for the treatment of chronic neuropathic pain.
作用机制
EMA401 works by selectively blocking the N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide receptor, which is expressed in high levels in sensory neurons involved in pain transmission. By blocking the this compound receptor, EMA401 reduces the sensitization of these neurons and decreases the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a favorable safety profile in preclinical and clinical studies. It is well-tolerated and does not cause significant adverse effects. In addition to reducing pain intensity, EMA401 has also been shown to improve sleep quality and reduce anxiety and depression in patients with neuropathic pain.
实验室实验的优点和局限性
EMA401 has several advantages for use in laboratory experiments. It is highly selective for the N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide receptor, which reduces the potential for off-target effects. It is also stable and can be easily synthesized in large quantities. However, EMA401 has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the development and use of EMA401. One potential application is in the treatment of other types of chronic pain, such as fibromyalgia and diabetic neuropathy. Another direction is the development of new formulations and delivery methods to improve the solubility and bioavailability of EMA401. Additionally, further research is needed to fully understand the mechanism of action of EMA401 and to identify potential biomarkers for patient selection and monitoring.
科学研究应用
EMA401 has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of EMA401 in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
属性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-4-23-15-9-7-14(8-10-15)19(25(3,21)22)13(2)17(20)18-12-16-6-5-11-24-16/h5-11,13H,4,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMSQDYAWDLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CO2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。